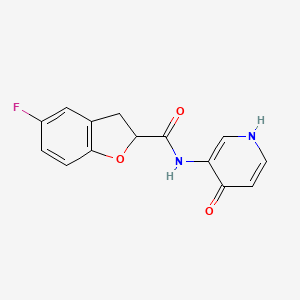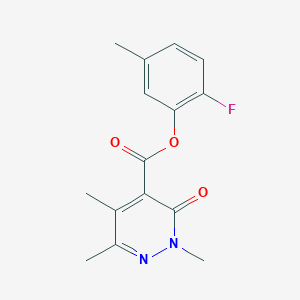![molecular formula C17H16N4O2 B7593062 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as PNU-142633 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, ultimately resulting in the inhibition of tumor growth and reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the activity of various enzymes involved in cellular signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines and growth factors. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine in laboratory experiments include its potent antitumor and anti-inflammatory activity, as well as its ability to inhibit the activity of enzymes involved in cellular signaling pathways. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine. One potential direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, the development of more soluble analogs of this compound may lead to its increased use in laboratory experiments.
Métodos De Síntesis
The synthesis of 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine involves the reaction of 2,2-dimethyl-3H-benzo[b]furan-7-ol with 2-chloro-6-(imidazol-1-yl)pyrimidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a palladium catalyst to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine in scientific research are vast. This compound has been studied for its antitumor activity and has shown promising results in inhibiting the growth of various cancer cell lines. Additionally, this compound has been investigated for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models.
Propiedades
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-17(2)9-12-4-3-5-13(16(12)23-17)22-15-8-14(19-10-20-15)21-7-6-18-11-21/h3-8,10-11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDVSHVTXQBOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=NC=NC(=C3)N4C=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
![1-[[2-(2-Hydroxyethoxy)phenyl]methyl]-3-(2-methylcyclopropyl)urea](/img/structure/B7592991.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)
![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)